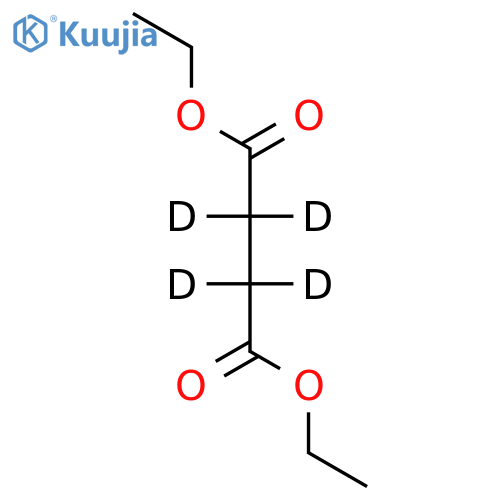Cas no 52089-62-0 (Diethyl Succinate-d4)

Diethyl Succinate-d4 structure
商品名:Diethyl Succinate-d4
CAS番号:52089-62-0
MF:C8H14O4
メガワット:178.219009876251
CID:936347
Diethyl Succinate-d4 化学的及び物理的性質
名前と識別子
-
- diethyl succinate-2,2,3,3-d4
- DIETHYL SUCCINATE, [2,2,3,3-D4]
- Diethyl Succinate-d4
-
計算された属性
- 同位体原子数: 4
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 7
- 複雑さ: 135
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.050 g/mL at 25 °C
- ゆうかいてん: -20 °C(lit.)
- ふってん: 218 °C(lit.)
- フラッシュポイント: 212 °F
- 屈折率: n20/D 1.419(lit.)
- ようかいせい: 使用できません
Diethyl Succinate-d4 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1639187-5g |
Diethyl succinate-d4 |
52089-62-0 | 98% | 5g |
¥5978.00 | 2024-05-10 | |
| TRC | D445061-100mg |
Diethyl Succinate-d4 |
52089-62-0 | 100mg |
$81.00 | 2023-05-18 | ||
| TRC | D445061-50mg |
Diethyl Succinate-d4 |
52089-62-0 | 50mg |
$64.00 | 2023-05-18 | ||
| A2B Chem LLC | AG20084-5g |
DIETHYL SUCCINATE-2,2,3,3-D4 |
52089-62-0 | 5g |
$745.00 | 2024-04-19 | ||
| TRC | D445061-500mg |
Diethyl Succinate-d4 |
52089-62-0 | 500mg |
$167.00 | 2023-05-18 | ||
| A2B Chem LLC | AG20084-1g |
DIETHYL SUCCINATE-2,2,3,3-D4 |
52089-62-0 | 1g |
$339.00 | 2024-04-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1639187-1g |
Diethyl succinate-d4 |
52089-62-0 | 98% | 1g |
¥3500.00 | 2024-05-10 |
Diethyl Succinate-d4 関連文献
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
52089-62-0 (Diethyl Succinate-d4) 関連製品
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
